MFCD18317506
Description
For instance, compounds such as CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1533-03-5 (MDL: MFCD00039227) share structural and functional similarities with boronic acids and trifluoromethyl-substituted aromatic compounds, respectively . These compounds often exhibit unique physicochemical properties, such as high solubility, bioavailability, and catalytic utility, making them relevant to pharmaceutical and industrial applications.
Properties
IUPAC Name |
5-(2-fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-10-2-3-12(14)11(5-10)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUIZXTVWQZGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687543 | |
| Record name | 5-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-02-4 | |
| Record name | 5-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18317506 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically include:
Chemical Reactions Analysis
MFCD18317506 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are typical reagents.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and nitration are common types of substitution reactions.
Scientific Research Applications
MFCD18317506 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of new compounds and materials.
Biology: It plays a role in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and mechanisms.
Industry: It is utilized in the development of new industrial processes and products .
Mechanism of Action
The mechanism by which MFCD18317506 exerts its effects involves specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the context of its use .
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 1 : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646)
- Molecular Formula : C₆H₅BBrClO₂
- Key Properties :
Compound 2 : 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Key Properties :
Compound 3 : 3-Bromo-5-chlorobenzoic acid (CAS 1761-61-1, MDL: MFCD00003330)
Physicochemical and Pharmacological Comparison
Key Observations :
- Boronic Acid Derivatives (e.g., MFCD13195646) exhibit superior BBB permeability and catalytic utility due to their electron-deficient boron centers, making them ideal for Suzuki-Miyaura coupling reactions .
- Trifluoromethyl Aromatics (e.g., MFCD00039227) demonstrate enhanced metabolic stability and lipophilicity, critical for drug design, but face challenges in synthetic scalability .
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